molecular formula C10H5BrS2 B12622620 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene CAS No. 919123-75-4

3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene

Cat. No.: B12622620
CAS No.: 919123-75-4
M. Wt: 269.2 g/mol
InChI Key: WZNFXNGSDNUBAD-UHFFFAOYSA-N
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Description

3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene is a heterocyclic compound that features a thiophene ring substituted with a bromo group and an ethynyl group attached to another thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and structural versatility .

Preparation Methods

The synthesis of 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or diisopropylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .

Chemical Reactions Analysis

3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and bromo substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene include other thiophene derivatives such as:

The uniqueness of this compound lies in its combination of bromo and ethynyl groups, providing a balance of reactivity and electronic properties that make it suitable for a wide range of applications.

Properties

CAS No.

919123-75-4

Molecular Formula

C10H5BrS2

Molecular Weight

269.2 g/mol

IUPAC Name

3-bromo-2-(2-thiophen-3-ylethynyl)thiophene

InChI

InChI=1S/C10H5BrS2/c11-9-4-6-13-10(9)2-1-8-3-5-12-7-8/h3-7H

InChI Key

WZNFXNGSDNUBAD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C#CC2=C(C=CS2)Br

Origin of Product

United States

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